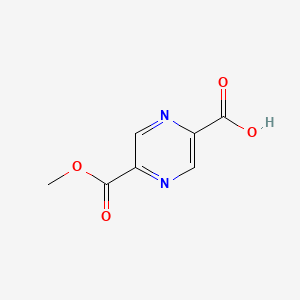
Tert-butyl 2-aminopyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-aminopyrimidine-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields of study. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-aminopyrimidine-4-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells, the production of inflammatory cytokines, and the growth of bacteria.
Biochemical and Physiological Effects
Tert-butyl 2-aminopyrimidine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In addition, it has been shown to have low toxicity and high selectivity towards cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-butyl 2-aminopyrimidine-4-carboxylate in lab experiments is its high selectivity towards cancer cells, which makes it a promising candidate for use as an antitumor agent. In addition, it has low toxicity, which makes it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using tert-butyl 2-aminopyrimidine-4-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are numerous future directions for the study of tert-butyl 2-aminopyrimidine-4-carboxylate. One potential direction is the development of more efficient synthesis methods that can yield tert-butyl 2-aminopyrimidine-4-carboxylate in higher purity and yield. Another potential direction is the study of its potential use as an antiviral agent due to its ability to inhibit the growth of bacteria. Furthermore, the study of its potential use as an anti-inflammatory agent and its mechanism of action in this regard warrants further investigation.
Métodos De Síntesis
Tert-butyl 2-aminopyrimidine-4-carboxylate can be synthesized using various methods. One of the most commonly used methods is the reaction of tert-butyl 2-amino-4-chloropyrimidine-5-carboxylate with potassium cyanide in the presence of a base. This method yields tert-butyl 2-aminopyrimidine-4-carboxylate in high purity and yield. Other methods include the reaction of tert-butyl 2-amino-4-chloropyrimidine-5-carboxylate with sodium azide or the reaction of tert-butyl 2-amino-4-chloropyrimidine-5-carboxylate with ammonia.
Aplicaciones Científicas De Investigación
Tert-butyl 2-aminopyrimidine-4-carboxylate has numerous scientific research applications. It has been studied extensively for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In addition, tert-butyl 2-aminopyrimidine-4-carboxylate has been studied for its potential use as an antibacterial agent due to its ability to inhibit the growth of bacteria.
Propiedades
IUPAC Name |
tert-butyl 2-aminopyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-7(13)6-4-5-11-8(10)12-6/h4-5H,1-3H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMNLPLVYRGWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminopyrimidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
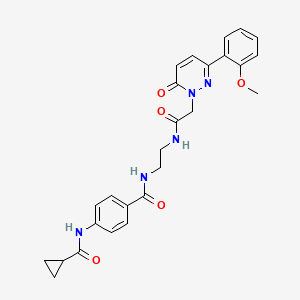

![1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde](/img/structure/B3013765.png)

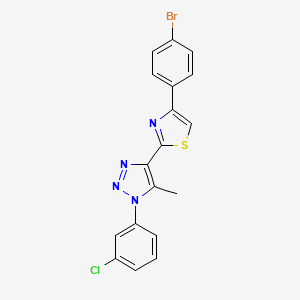
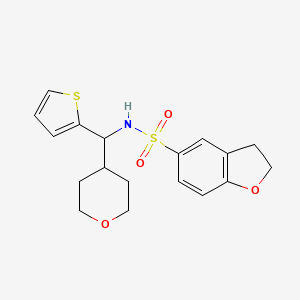
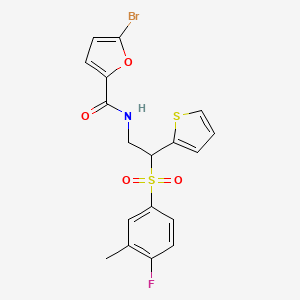
![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3013777.png)

